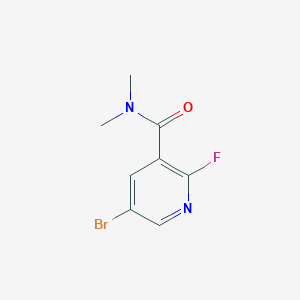

5-Bromo-2-fluoro-N,N-dimethylnicotinamide

CAS No.: 1310416-60-4

Cat. No.: VC8229014

Molecular Formula: C8H8BrFN2O

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310416-60-4 |

|---|---|

| Molecular Formula | C8H8BrFN2O |

| Molecular Weight | 247.06 g/mol |

| IUPAC Name | 5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 |

| Standard InChI Key | GVCREZJBWVGSHY-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=C(N=CC(=C1)Br)F |

| Canonical SMILES | CN(C)C(=O)C1=C(N=CC(=C1)Br)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s IUPAC name, 5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide, reflects its pyridine-based scaffold with substituents at the 2-, 3-, and 5-positions. The bromine atom at position 5 and fluorine at position 2 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The N,N-dimethylcarboxamide group at position 3 enhances solubility in polar solvents while contributing to metabolic stability compared to non-alkylated analogues.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.06 g/mol | |

| XLogP3-AA (LogP) | ~1.3 (estimated) | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 49.8 Ų |

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis of 5-bromo-2-fluoro-N,N-dimethylnicotinamide likely involves sequential functionalization of a pyridine precursor. Two plausible routes include:

-

Halogenation-First Approach: Bromination and fluorination of a pre-formed nicotinamide core.

-

Late-Stage Dimethylation: Introduction of the N,N-dimethyl group after halogenation.

Reported and Hypothetical Pathways

Existing protocols for related compounds, such as 5-bromo-2-methoxy-N,N-dimethylnicotinamide, involve:

-

Nitration of dimethyl terephthalate followed by reduction and halogenation .

-

Sandmeyer reactions for introducing halogens onto aminopyridines .

Table 2: Comparative Synthetic Challenges in Halogenated Nicotinamides

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory tract irritation |

Handling requires personal protective equipment (PPE), including nitrile gloves and fume hoods.

Future Research Directions

-

Synthesis Optimization: Develop scalable methods using flow chemistry to improve yield and reduce dibromo impurities .

-

Biological Screening: Evaluate inhibition of SGLT2, antimicrobial activity, and cytotoxicity in vitro.

-

Computational Modeling: Predict binding modes using molecular dynamics simulations to guide structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume